

# Spectroscopic Profile of 7-Fluorobenzofuran-3(2H)-one: A Technical Guide

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## Compound of Interest

Compound Name: 7-Fluorobenzofuran-3(2H)-one

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## Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **7-Fluorobenzofuran-3(2H)-one**. Due to the limited availability of complete, publicly accessible experimental spectra for this specific molecule, this document combines available experimental data with predicted spectroscopic values and data from analogous compounds. The guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development by offering detailed spectroscopic information, standardized experimental protocols for data acquisition, and a logical workflow for spectral analysis. All quantitative data is presented in structured tables for clarity and comparative purposes.

## Introduction

**7-Fluorobenzofuran-3(2H)-one** is a fluorinated derivative of the benzofuranone scaffold, a core structure found in numerous biologically active natural products and synthetic compounds. The introduction of a fluorine atom at the 7-position can significantly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological processes. This guide provides an in-depth look at its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

## Spectroscopic Data

The following sections present the available and predicted spectroscopic data for **7-Fluorobenzofuran-3(2H)-one**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The following tables summarize the experimental  $^{13}\text{C}$  NMR data and predicted  $^1\text{H}$  NMR data for **7-Fluorobenzofuran-3(2H)-one**.

Table 1:  $^{13}\text{C}$  NMR Spectroscopic Data for **7-Fluorobenzofuran-3(2H)-one**.

Atom Number	Chemical Shift ( $\delta$ ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]
C3	192.72	s	-
C3a	176.01	s	-
C7	166.33	d	256.3
C7a	131.68	d	9.5
C5	130.14	s	-
C6	116.26	d	22.7
C2	78.23	s	-
Other C	26.83, 24.63	s, s	-

Note: The assignments for carbons resonating at 26.83 and 24.63 ppm are not definitively assigned to the benzofuranone core and may correspond to impurities or solvent.[\[1\]](#)

Table 2: Predicted  $^1\text{H}$  NMR Spectroscopic Data for **7-Fluorobenzofuran-3(2H)-one**.

Proton(s)	Predicted Chemical Shift ( $\delta$ ) [ppm]	Predicted Multiplicity	Predicted Coupling Constants (J) [Hz]
H2	~ 4.7 - 4.8	s	-
H4	~ 7.6 - 7.7	d	~ 8.0
H5	~ 7.1 - 7.2	t	~ 8.0
H6	~ 7.3 - 7.4	dd	~ 8.0, ~ 10.0

Note: Predicted values are based on standard chemical shift increments and analysis of similar benzofuranone structures.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption frequencies for **7-Fluorobenzofuran-3(2H)-one** are predicted based on the analysis of aromatic ketones and fluorinated aromatic compounds.

Table 3: Predicted Infrared (IR) Absorption Frequencies for **7-Fluorobenzofuran-3(2H)-one**.

Functional Group	**Predicted Absorption Range (cm <sup>-1</sup> ) **	Intensity
C=O (Ketone)	1715 - 1735	Strong
C-F (Aromatic)	1200 - 1250	Strong
C-O-C (Ether)	1050 - 1150	Strong
C-H (Aromatic)	3000 - 3100	Medium
C-H (Aliphatic)	2850 - 3000	Medium
C=C (Aromatic)	1450 - 1600	Medium-Weak

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted data for **7-Fluorobenzofuran-3(2H)-one** is presented below.

Table 4: Predicted Mass Spectrometry Data for **7-Fluorobenzofuran-3(2H)-one**.

Parameter	Value
Molecular Formula	C <sub>8</sub> H <sub>5</sub> FO <sub>2</sub>
Molecular Weight	152.12 g/mol
Predicted m/z (M <sup>+</sup> )	152
Key Fragmentation Peaks (Predicted)	m/z 124 (M-CO), m/z 96 (M-CO-CO), m/z 95 (M-CO-CHO)

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented in this guide.

### NMR Spectroscopy

- Instrumentation: A Bruker Avance III HD 500 MHz spectrometer (or equivalent) equipped with a cryoprobe.
- Sample Preparation: 5-10 mg of **7-Fluorobenzofuran-3(2H)-one** is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
- <sup>1</sup>H NMR Acquisition:
  - Pulse Program: zg30
  - Number of Scans: 16
  - Relaxation Delay: 1.0 s
  - Acquisition Time: 3.0 s
  - Spectral Width: 20 ppm
- <sup>13</sup>C NMR Acquisition:

- Pulse Program: zgpg30
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Acquisition Time: 1.5 s
- Spectral Width: 240 ppm
- Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., TopSpin, MestReNova). Chemical shifts are referenced to the TMS signal (0.00 ppm for  $^1\text{H}$  and  $^{13}\text{C}$ ).

## Infrared (IR) Spectroscopy

- Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a universal attenuated total reflectance (uATR) accessory.
- Sample Preparation: A small amount of the solid **7-Fluorobenzofuran-3(2H)-one** is placed directly onto the ATR crystal.
- Acquisition:
  - Spectral Range: 4000 - 400  $\text{cm}^{-1}$
  - Resolution: 4  $\text{cm}^{-1}$
  - Number of Scans: 16
- Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum. The spectrum is baseline-corrected and the peaks are labeled.

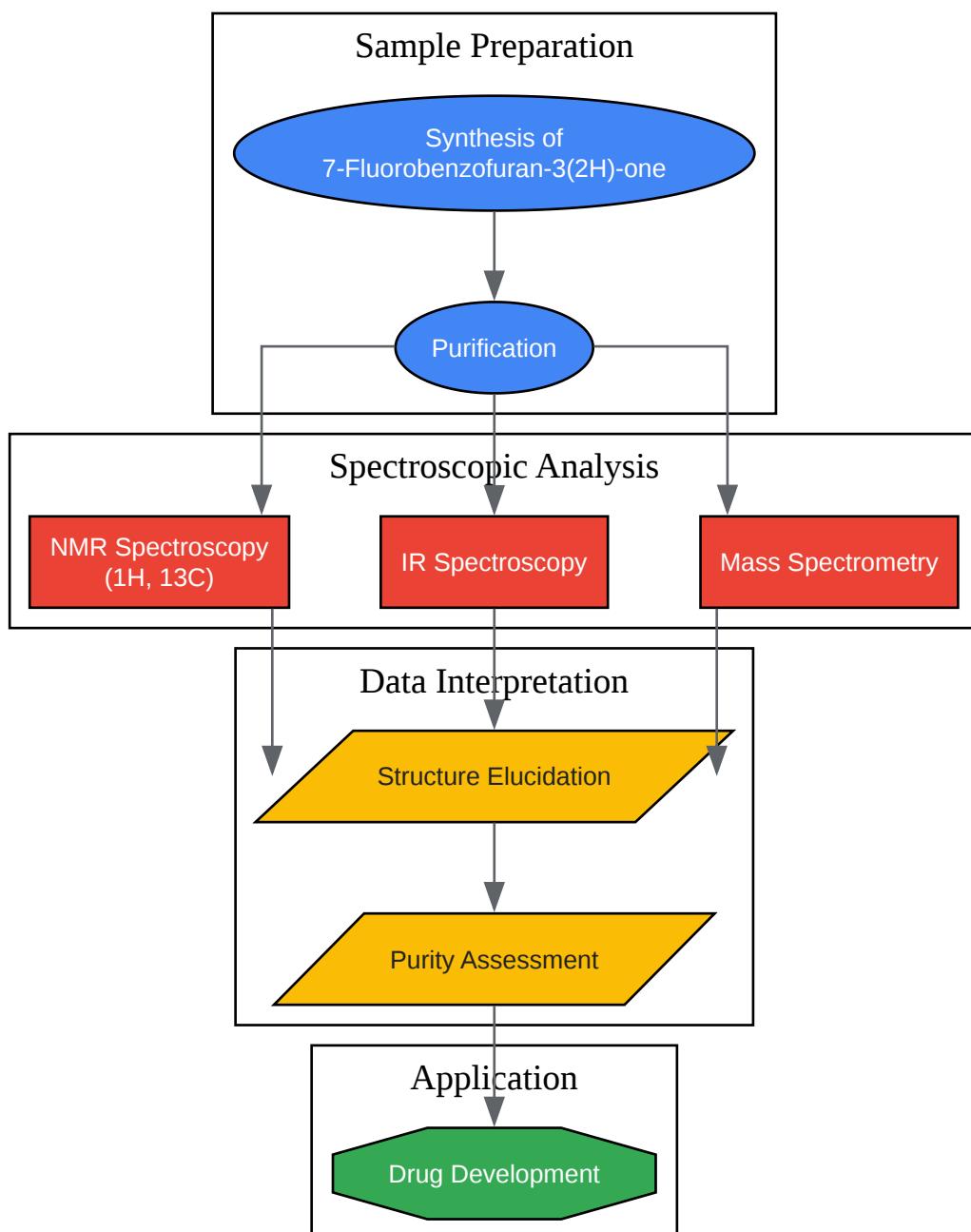
## Mass Spectrometry (MS)

- Instrumentation: A high-resolution mass spectrometer such as a Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap (or equivalent) with an electrospray ionization (ESI) source.

- Sample Preparation: A dilute solution of **7-Fluorobenzofuran-3(2H)-one** (approximately 1  $\mu$ g/mL) is prepared in a suitable solvent such as acetonitrile or methanol.
- Acquisition (Positive Ion Mode):
  - Ionization Mode: Electrospray Ionization (ESI+)
  - Capillary Voltage: 3.5 kV
  - Sheath Gas Flow Rate: 35 units
  - Auxiliary Gas Flow Rate: 10 units
  - Scan Range (m/z): 50 - 500
  - Resolution: 140,000
- Data Processing: The acquired data is processed using the instrument's software to identify the molecular ion peak and major fragment ions.

## Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of **7-Fluorobenzofuran-3(2H)-one**.



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Caption: Workflow for the spectroscopic characterization and application of **7-Fluorobenzofuran-3(2H)-one**.

## Conclusion

This technical guide provides a foundational spectroscopic dataset for **7-Fluorobenzofuran-3(2H)-one**, crucial for its application in research and development. While a complete set of experimental data remains to be published, the combination of the available  $^{13}\text{C}$  NMR data, predicted spectra, and detailed experimental protocols presented herein offers a robust starting point for scientists working with this compound. The provided information will aid in the confirmation of its synthesis, assessment of its purity, and will facilitate further investigations into its biological activities.

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## References

- 1. rsc.org [rsc.org]
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